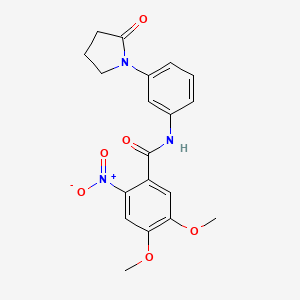

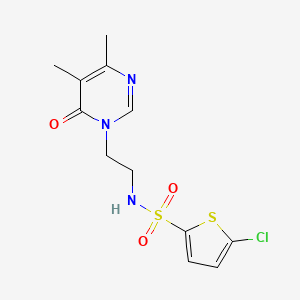

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .

Synthesis Analysis

Esters can be synthesized in several ways. One common method is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation . The reaction offers a broad generality and tolerates sterically hindered starting materials .Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “this compound”, the ester functional group is where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .Chemical Reactions Analysis

Esters undergo various chemical reactions. They can react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis . They can also undergo hydrolysis, which is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .科学的研究の応用

Peptide Synthesis and Organic Chemistry

Research on peptides and related compounds showcases the utility of complex esters and imidazolidines in the synthesis of biologically significant molecules. For instance, the synthesis of peptide oxazolones demonstrates the potential of esters in creating peptide bonds and exploring peptide chemistry, which could be relevant for the study of (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester in similar synthetic pathways (Mcgahren & Goodman, 1967).

Catalysis and Organic Transformations

N-heterocyclic carbene catalysts have been highlighted for their efficiency in transesterification and acylation reactions, involving esters and alcohols (Grasa, Gueveli, Singh, & Nolan, 2003). The structural similarities suggest that this compound could serve as a substrate or intermediate in similar catalytic processes, aiding in the synthesis of complex molecules.

Mechanistic Studies in Organic Synthesis

Imidazolidines and their derivatives are often involved in mechanistic studies within organic synthesis, providing insights into reaction pathways and the development of new synthetic methods. For example, the use of imidazolidines in the construction of imidazo(pyrido)[1,2-a]pyridines through DABCO-catalyzed tandem annulations showcases the versatility of these compounds in facilitating complex chemical transformations (Li, Zhou, Wen, & Qiu, 2011).

Anticancer Research

The synthesis and evaluation of imidazole and pyrimidine derivatives for their antiproliferative effects against breast cancer cell lines illustrate the potential therapeutic applications of imidazole-containing compounds (Karthikeyan, Solomon, Lee, & Trivedi, 2017). This suggests that this compound could be explored for its bioactivity in similar contexts.

作用機序

Safety and Hazards

将来の方向性

Esters have a wide range of applications in various fields. In the field of protein manipulation, genetically encoded esterified glutamic acid analogues have been used for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

特性

IUPAC Name |

benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMXSXWPZPIFG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)

![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)

![5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2727905.png)